molecular formula C14H18N2O5 B13389749 2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid

2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid

Cat. No.: B13389749
M. Wt: 294.30 g/mol
InChI Key: JXWLMUIXUXLIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanylglutamate is a dipeptide composed of phenylalanine and glutamate. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanylglutamate can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final dipeptide .

Industrial Production Methods

Industrial production of phenylalanylglutamate may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers to streamline the process. The choice of solvents, reagents, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

Phenylalanylglutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while substitution reactions can introduce various functional groups into the dipeptide .

Scientific Research Applications

Phenylalanylglutamate has several scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage mechanisms.

    Biology: The dipeptide is studied for its role in protein metabolism and its potential signaling functions in cells.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWLMUIXUXLIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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